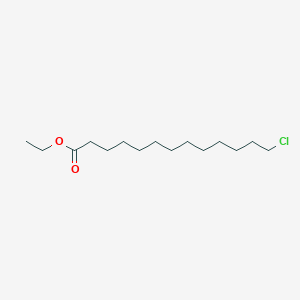
Ethyl 13-chlorotridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 13-chlorotridecanoate is an organic compound with the molecular formula C15H29ClO2 It is an ester derivative of tridecanoic acid, where the 13th carbon is substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 13-chlorotridecanoate can be synthesized through the esterification of 13-chlorotridecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 13-chlorotridecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 13-chlorotridecanoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol, 13-chlorotridecanol, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 13-hydroxytridecanoate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Hydrolysis: 13-chlorotridecanoic acid and ethanol.
Reduction: 13-chlorotridecanol.
Substitution: 13-hydroxytridecanoate.
Aplicaciones Científicas De Investigación
Ethyl 13-chlorotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and chemicals.
Biology: It can be used in studies involving lipid metabolism and the role of chlorinated fatty acids in biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which ethyl 13-chlorotridecanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering the pathways and influencing cellular functions. The chlorine atom can also participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Ethyl 13-chlorotridecanoate can be compared with other chlorinated fatty acid esters, such as:
- Ethyl 12-chlorododecanoate
- Ethyl 14-chlorotetradecanoate
These compounds share similar structures but differ in the position of the chlorine atom and the length of the carbon chain. The unique position of the chlorine atom in this compound may confer distinct reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C15H29ClO2 |
|---|---|
Peso molecular |
276.84 g/mol |
Nombre IUPAC |
ethyl 13-chlorotridecanoate |
InChI |
InChI=1S/C15H29ClO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3 |
Clave InChI |
DQUSJPDDHKYTKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


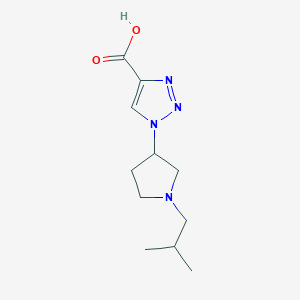
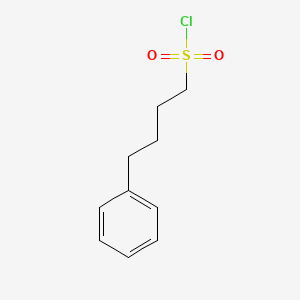
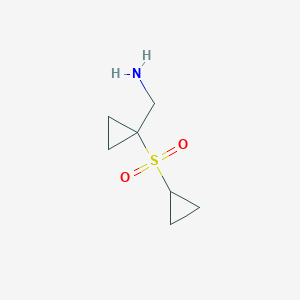
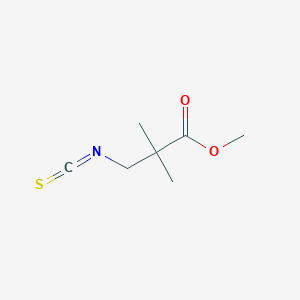
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
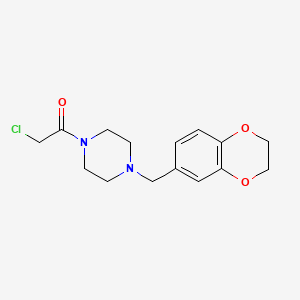
![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)
![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)
![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)


![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
